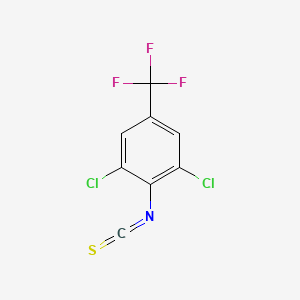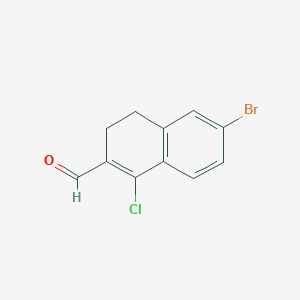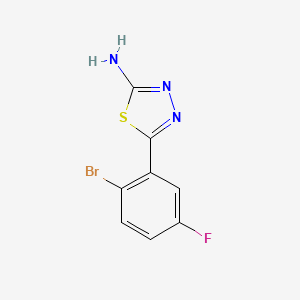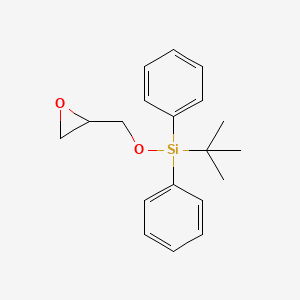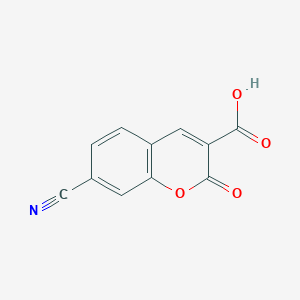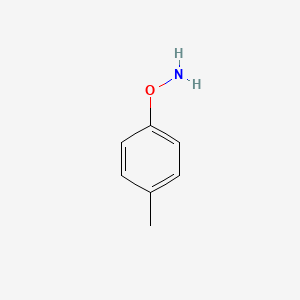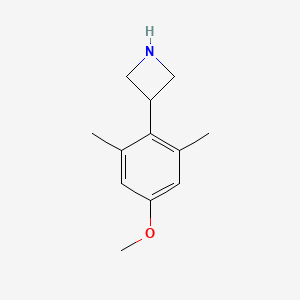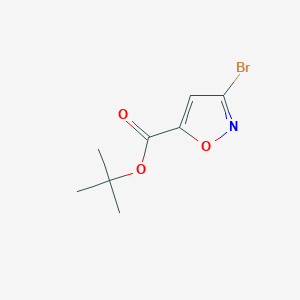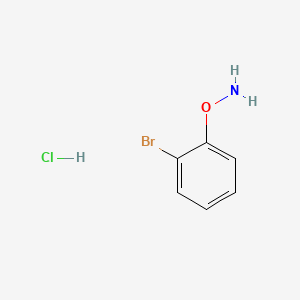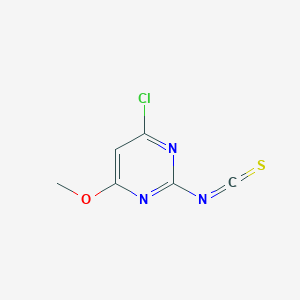![molecular formula C20H14Cl2N4OS B13698887 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that features a benzimidazole and pyridine moiety linked through a thioether bond to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Formation of the Pyridine Moiety: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Thioether Linkage Formation: The benzimidazole and pyridine moieties are linked through a thioether bond, often using a thiolating agent such as thiourea.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the aromatic rings or the acetamide group.
Substitution: Nitrated or halogenated derivatives.
科学的研究の応用
2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine moieties can bind to metal ions or active sites of enzymes, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
- **2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(o-tolyl)acetamide
- **2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide is unique due to the presence of the dichlorophenyl group, which can enhance its biological activity and stability. The specific arrangement of functional groups also allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H14Cl2N4OS |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C20H14Cl2N4OS/c21-13-6-3-9-16(18(13)22)24-17(27)11-28-20-12(5-4-10-23-20)19-25-14-7-1-2-8-15(14)26-19/h1-10H,11H2,(H,24,27)(H,25,26) |
InChIキー |
JBGZUTMEZYZCQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



